4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C19H19ClN2. It is a useful research chemical often utilized in various scientific studies due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3,4-dimethylphenylhydrazine with 4-chloro-3,5-dimethylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted pyrazoles.
Scientific Research Applications
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole: Similar structure with a methoxybenzyl group instead of a methyl group.
3,5-bis(3,4-dimethylphenyl)-4-chloropyrazole: Lacks the methyl group on the pyrazole ring.
Uniqueness
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H21ClN2 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C20H21ClN2/c1-12-6-8-16(10-14(12)3)19-18(21)20(23(5)22-19)17-9-7-13(2)15(4)11-17/h6-11H,1-5H3 |
InChI Key |
LVZDBZSWUAPVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C)C3=CC(=C(C=C3)C)C)Cl)C |
Origin of Product |
United States |
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